
1,6-Diisocyanato-2,5-dimethylhexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,6-Diisocyanato-2,5-dimethylhexane is an organic compound with the molecular formula C₁₀H₁₆N₂O₂. It is a type of diisocyanate, which means it contains two isocyanate groups (-NCO) attached to a hexane backbone. This compound is used primarily in the production of polyurethanes, which are materials with a wide range of applications, including foams, elastomers, and coatings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,6-Diisocyanato-2,5-dimethylhexane can be synthesized through the phosgenation of the corresponding diamine. The reaction typically involves the following steps:
Formation of the Diamine: The starting material, 2,5-dimethylhexane-1,6-diamine, is prepared through the hydrogenation of the corresponding dinitrile.
Phosgenation: The diamine is then reacted with phosgene (COCl₂) to form the diisocyanate. This reaction is carried out under controlled conditions to ensure the complete conversion of the diamine to the diisocyanate.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale phosgenation processes. The reaction is typically conducted in a continuous flow reactor to maintain consistent quality and yield. Safety measures are crucial due to the toxic nature of phosgene.
Analyse Chemischer Reaktionen
Types of Reactions: 1,6-Diisocyanato-2,5-dimethylhexane undergoes several types of chemical reactions, including:
Addition Reactions: The isocyanate groups react with compounds containing active hydrogen atoms, such as alcohols, amines, and water, to form urethanes, ureas, and carbamic acids, respectively.
Polymerization: The compound can polymerize with polyols to form polyurethanes, which are used in various applications.
Common Reagents and Conditions:
Alcohols: React with isocyanates to form urethanes under mild conditions.
Amines: React with isocyanates to form ureas, often requiring catalysts to speed up the reaction.
Water: Reacts with isocyanates to form carbamic acids, which decompose to form amines and carbon dioxide.
Major Products Formed:
Urethanes: Formed from the reaction with alcohols.
Ureas: Formed from the reaction with amines.
Polyurethanes: Formed through polymerization with polyols.
Wissenschaftliche Forschungsanwendungen
1,6-Diisocyanato-2,5-dimethylhexane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of polyurethanes and other polymers.
Biology: Investigated for its potential use in biomaterials and tissue engineering due to its ability to form biocompatible polyurethanes.
Medicine: Explored for use in drug delivery systems and medical devices.
Industry: Widely used in the production of coatings, adhesives, sealants, and elastomers.
Wirkmechanismus
The mechanism of action of 1,6-Diisocyanato-2,5-dimethylhexane primarily involves its reactivity with compounds containing active hydrogen atoms. The isocyanate groups (-NCO) react with hydroxyl (-OH) or amino (-NH₂) groups to form urethane or urea linkages, respectively. This reactivity is the basis for its use in polyurethane production. The molecular targets and pathways involved include the formation of covalent bonds with nucleophilic sites on other molecules, leading to the formation of stable polymeric structures.
Vergleich Mit ähnlichen Verbindungen
1,6-Diisocyanatohexane: Similar structure but lacks the methyl groups on the hexane backbone.
1,6-Diisocyanato-2,2,4-trimethylhexane: Contains additional methyl groups, leading to different physical properties.
Uniqueness: 1,6-Diisocyanato-2,5-dimethylhexane is unique due to the presence of methyl groups on the hexane backbone, which can influence its reactivity and the properties of the resulting polymers. This structural variation can lead to differences in the mechanical properties, thermal stability, and chemical resistance of the polyurethanes formed from this compound.
Eigenschaften
CAS-Nummer |
106310-92-3 |
|---|---|
Molekularformel |
C10H16N2O2 |
Molekulargewicht |
196.25 g/mol |
IUPAC-Name |
1,6-diisocyanato-2,5-dimethylhexane |
InChI |
InChI=1S/C10H16N2O2/c1-9(5-11-7-13)3-4-10(2)6-12-8-14/h9-10H,3-6H2,1-2H3 |
InChI-Schlüssel |
HWHSCZHXWXLWPB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCC(C)CN=C=O)CN=C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



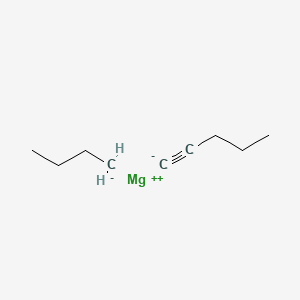
![5-(Propan-2-yl)-6-[(propan-2-yl)oxy]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14340674.png)
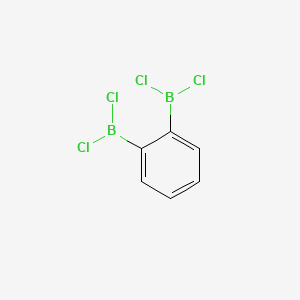
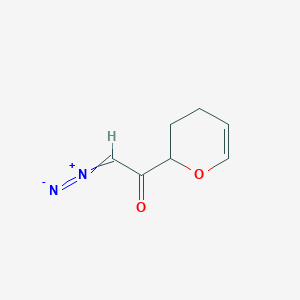
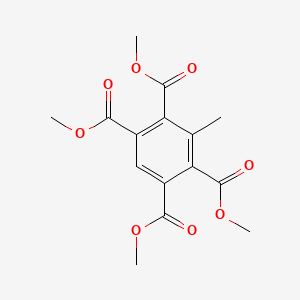
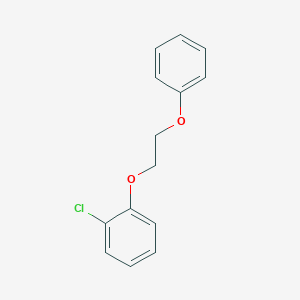
![2-Fluoro-2'H,4'H-spiro[fluorene-9,5'-[1,3]thiazolidine]-2',4'-dione](/img/structure/B14340705.png)

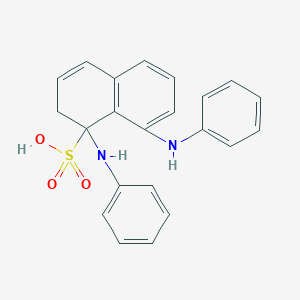

![Methanone, (3,5-dichloro-4-methoxyphenyl)[2-(trifluoromethyl)phenyl]-](/img/structure/B14340734.png)
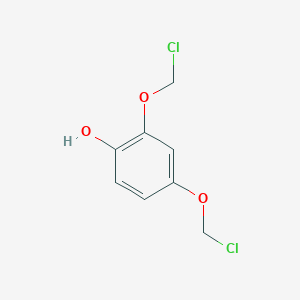
![Methyl 3,4,4-trimethyl-3-[(trimethylsilyl)oxy]pentanoate](/img/structure/B14340747.png)
